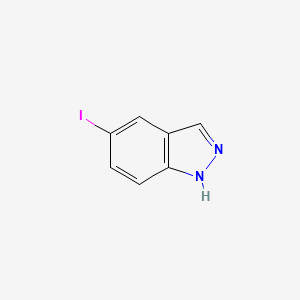

5-Iodo-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCHCLICSHIAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619590 | |

| Record name | 5-Iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55919-82-9 | |

| Record name | 5-Iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Iodo-1H-indazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a multitude of pharmacologically active agents.[1][2][3] Among its many derivatives, 5-Iodo-1H-indazole stands out as a particularly versatile and valuable building block. The strategic placement of an iodine atom on the indazole core provides a reactive handle for introducing molecular diversity, making it a key intermediate in the synthesis of novel therapeutics, particularly kinase inhibitors.[4] This guide offers a comprehensive overview of this compound, detailing its chemical and physical properties, structural features, established synthesis protocols, and significant applications in the field of drug discovery.

Physicochemical and Structural Properties

This compound is a crystalline solid, typically appearing as a yellow to brown powder.[5] Its fundamental properties are summarized in the table below, providing essential data for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 55919-82-9 | [5][6][7] |

| Molecular Formula | C₇H₅IN₂ | [5][6][7] |

| Molecular Weight | 244.03 g/mol | [6][7] |

| Melting Point | 151-156 °C | [5][8] |

| Boiling Point (Predicted) | 358.2 ± 15.0 °C | [8] |

| Density (Predicted) | 2.082 ± 0.06 g/cm³ | [8] |

| Appearance | Yellow to brown crystalline powder | [5] |

| Purity | ≥94.0% (HPLC) | [5] |

Structural Analysis

The structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrazole ring. The iodine atom is substituted at the C5 position of the benzene ring. The "1H" designation indicates that the nitrogen atom at position 1 of the pyrazole ring bears a hydrogen atom, which is the most thermodynamically stable tautomer.[2][3] This structural arrangement confers aromaticity and stability to the molecule.[2]

The carbon-iodine bond at the C5 position is the key to its synthetic utility. Iodine is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows for the facile and targeted introduction of a wide array of substituents at this position, a critical step in structure-activity relationship (SAR) studies during drug development.

Caption: Molecular structure of this compound.

Synthesis Protocol: Diazotization of 5-Aminoindazole

A common and reliable method for the synthesis of this compound is the Sandmeyer-type reaction, which involves the diazotization of 5-aminoindazole followed by displacement with iodide.[9]

Rationale Behind the Protocol

This multi-step synthesis is a classic transformation in aromatic chemistry.

-

Step 1: Diazotization. 5-Aminoindazole, the starting material, has a primary aromatic amine group (-NH₂). This group is converted into a diazonium salt (-N₂⁺) using sodium nitrite (NaNO₂) under acidic conditions (hydrochloric acid, HCl) at low temperatures (0 °C). The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.

-

Step 2: Iodide Displacement. The resulting diazonium salt is an excellent intermediate because the dinitrogen group (N₂) is a superb leaving group. When a solution of potassium iodide (KI) is introduced, the iodide ion (I⁻) acts as a nucleophile, displacing the N₂ gas and forming the stable C-I bond at the 5-position of the indazole ring.[10]

-

Step 3: Work-up and Purification. The reaction mixture is then brought to room temperature or gently heated to ensure the reaction goes to completion.[9] An extraction with an organic solvent like ethyl acetate separates the desired product from inorganic salts. The final product is then purified, typically by recrystallization or column chromatography.

Detailed Experimental Workflow

Materials:

-

1H-Indazol-5-amine (1 equivalent)

-

Sodium nitrite (NaNO₂) (1 equivalent)

-

Concentrated Hydrochloric Acid (HCl)

-

Potassium iodide (KI) (approx. 4 equivalents)

-

Ethyl acetate

-

Deionized water

-

Ice

Procedure:

-

Preparation of Amine Solution: In a reaction vessel, suspend 1H-indazol-5-amine in a mixture of water and concentrated hydrochloric acid. Cool the mixture to 0 °C using an ice bath with constant stirring. The solution should be kept below 5 °C throughout the diazotization process.[9]

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine suspension. Maintain the temperature below 2 °C.[9] The formation of the diazonium salt is indicated by a change in the solution's appearance. Stir for an additional 15-30 minutes at 0 °C after the addition is complete.

-

Iodination: In a separate flask, dissolve potassium iodide in water and cool the solution to 0 °C.[9] Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous bubbling (N₂ evolution) will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours. Some protocols suggest heating to 90 °C to drive the reaction to completion.[9]

-

Extraction and Isolation: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate multiple times.[9]

-

Purification: Combine the organic layers, wash with a sodium thiosulfate solution to remove any residual iodine, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate for creating more complex molecules.[11][12] Its applications are widespread in medicinal chemistry.

Kinase Inhibitors in Oncology

The indazole nucleus is a key pharmacophore in a number of FDA-approved tyrosine kinase inhibitors used in cancer therapy.[2][4] this compound and its derivatives serve as crucial precursors for these drugs. The iodine atom provides a site for C-C or C-N bond formation, allowing for the attachment of other aromatic or heterocyclic rings required for binding to the kinase active site. For example, analogs of this compound are instrumental in the synthesis of drugs like Axitinib, a potent tyrosine kinase inhibitor.[4]

Cross-Coupling Reactions

The C-I bond is highly reactive in various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the connection of aryl or heteroaryl groups.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes, extending carbon chains.[10]

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing linear structural elements.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a common method for installing amine-containing side chains.

Caption: Role of this compound in cross-coupling reactions.

Other Therapeutic Areas

Beyond oncology, the indazole scaffold is explored for a wide range of biological activities, including anti-inflammatory, anti-HIV, and neuroprotective properties.[1][3] The ability to functionalize the 5-position using this compound allows researchers to systematically probe the SAR of these compounds and optimize them for various therapeutic targets.[11]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazards: The compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation.[13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.[15]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity, and accessible synthesis make it an invaluable building block. The strategic presence of the iodine atom opens a gateway to a vast chemical space, allowing scientists to construct complex molecular architectures and develop novel therapeutic agents with the potential to address significant unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 435710010 [thermofisher.com]

- 6. This compound | C7H5IN2 | CID 21894739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 1H-Indazole, 5-iodo- [chembk.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

- 13. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. 55919-82-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 15. 698-25-9 | CAS DataBase [m.chemicalbook.com]

synthesis and characterization of 5-Iodo-1H-indazole

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Iodo-1H-indazole

Introduction

This compound is a pivotal heterocyclic compound that serves as a fundamental building block in the landscape of modern drug discovery and medicinal chemistry.[1][2] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, and the strategic placement of an iodine atom, make it a versatile intermediate for constructing more complex molecular architectures. The indazole scaffold is a recognized "privileged structure," frequently appearing in molecules with a wide array of pharmacological activities, including potent kinase inhibitors for anti-cancer therapy.[1][2][3][4] Notably, this compound is a key intermediate in the synthesis of Axitinib, a multi-target tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma.[5]

This guide provides an in-depth exploration of the , designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comprehensive analysis of the characterization data required to validate the synthesis of this crucial compound.

Synthesis of this compound

The preparation of this compound can be approached through several synthetic routes. The choice of method is often dictated by the availability of starting materials, desired purity, yield, and scalability. Here, we detail the most reliable and commonly employed method, the Sandmeyer reaction, and discuss direct iodination as a potential alternative.

Method 1: The Sandmeyer Reaction (Preferred Route)

The Sandmeyer reaction is the most authoritative and regioselective method for introducing an iodine atom at the 5-position of the indazole ring, starting from the readily available 5-amino-1H-indazole.[6][7] This reaction proceeds via the formation of a diazonium salt, which is subsequently displaced by an iodide nucleophile. The use of a copper(I) catalyst is typical for Sandmeyer reactions involving chlorides and bromides, but for iodination, the reaction with potassium iodide is often efficient even without a copper catalyst, as the iodide ion itself can act as a reducing agent to initiate the radical mechanism.[6][7][8]

Principle and Rationale: The process begins with the diazotization of the primary aromatic amine (5-amino-1H-indazole) using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form a diazonium salt.[7][9] This low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate. The subsequent addition of a solution of potassium iodide leads to the formation of an aryl radical with the loss of nitrogen gas, which then reacts to yield the final this compound product.[6][9] This sequence ensures that the iodine is introduced specifically at the position of the original amino group, providing excellent regiochemical control.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. pharmdguru.com [pharmdguru.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

5-Iodo-1H-indazole spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Iodo-1H-indazole

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a halogenated derivative of indazole, a bicyclic heteroaromatic compound that is a cornerstone in medicinal chemistry. The indazole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, and it is a key component in numerous pharmaceuticals, including kinase inhibitors for cancer therapy like Axitinib and antiemetic agents such as Granisetron.[1][2] The introduction of an iodine atom at the 5-position provides a crucial handle for further synthetic modifications, typically through metal-catalyzed cross-coupling reactions, enabling the development of diverse molecular libraries for drug discovery.

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification and characterization of this compound. As a Senior Application Scientist, my focus is not just on presenting the data, but on explaining the underlying principles and experimental considerations that ensure data integrity and confident structural elucidation.

Molecular Structure and Isomeric Considerations

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound (C₇H₅IN₂) has a molecular weight of approximately 244.03 g/mol .[3] A critical feature of the indazole ring is the existence of tautomers; the NH proton can reside on either nitrogen atom, leading to the 1H- and 2H-forms. For unsubstituted indazoles, the 1H-tautomer is generally more stable and thus predominates.[2] This guide will focus on the characterization of the 1H-tautomer.

Accurate assignment of spectroscopic signals is impossible without a standardized numbering system, as shown below.

Caption: IUPAC numbering of the this compound scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For substituted indazoles, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern.[4][5]

¹³C NMR Spectroscopy: A Definitive Fingerprint

We begin with ¹³C NMR as it provides a direct count of the unique carbon environments and is often less complex than the corresponding proton spectrum. The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Experimental Data Summary: ¹³C NMR

The following data were obtained for this compound in deuterated chloroform (CDCl₃) at 101 MHz.[6]

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| 139.0 | C-7a | Quaternary carbon in the pyrazole ring fusion, typically downfield. |

| 135.4 | C-3 | The C-H carbon of the pyrazole ring. |

| 133.4 | C-3a | Quaternary carbon at the benzene ring fusion. |

| 129.9 | C-7 | Aromatic C-H carbon adjacent to the pyrazole ring. |

| 125.6 | C-4 | Aromatic C-H carbon ortho to the iodine-bearing carbon. |

| 111.7 | C-6 | Aromatic C-H carbon meta to the iodine atom. |

| 84.4 | C-5 | Carbon directly attached to iodine; the strong shielding effect of iodine shifts this signal significantly upfield. |

Expert Insight: The most telling signal is the one at 84.4 ppm.[6] The direct attachment of a heavy atom like iodine induces a significant upfield shift (the "heavy atom effect"), making the C-5 signal easily identifiable and serving as a key diagnostic peak for confirming the iodine's position.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Dissolve 15-25 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often preferred for indazoles as it helps in observing the exchangeable N-H proton clearly in the ¹H spectrum.

-

Instrument Setup: Use a spectrometer with a minimum frequency of 100 MHz for ¹³C nuclei. Ensure the instrument is properly tuned and the magnetic field is shimmed for homogeneity.

-

Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and longer relaxation times, a significantly higher number of scans (e.g., 1024 to 4096) is required compared to ¹H NMR. A relaxation delay (d1) of 2-5 seconds is recommended.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and reference it to the solvent peak (CDCl₃ at δ 77.16 ppm; DMSO-d₆ at δ 39.52 ppm).

¹H NMR Spectroscopy: Probing the Proton Environment

Predicted Data Summary: ¹H NMR

| Predicted Shift (δ, ppm) | Assignment | Predicted Multiplicity | Predicted Coupling (J, Hz) |

| > 10.0 | N1-H | Broad Singlet (br s) | - |

| ~8.1 | H-3 | Singlet (s) | - |

| ~8.0 | H-4 | Doublet (d) | J ≈ 1.5-2.0 (meta) |

| ~7.5 | H-7 | Doublet (d) | J ≈ 8.5-9.0 (ortho) |

| ~7.3 | H-6 | Doublet of Doublets (dd) | J ≈ 8.5-9.0 (ortho), 1.5-2.0 (meta) |

Interpretation and Causality:

-

N1-H: The proton on the nitrogen is acidic and subject to exchange, resulting in a broad signal that is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, this peak is typically sharp and well-resolved.

-

Aromatic Region: The three protons on the benzene ring (H-4, H-6, H-7) form a coupled spin system.

-

H-4 is expected to be the most deshielded aromatic proton due to its proximity to the electron-withdrawing pyrazole ring and is split into a doublet by meta-coupling to H-6.

-

H-7 appears as a doublet due to ortho-coupling with H-6.

-

H-6 is coupled to both H-7 (ortho) and H-4 (meta), resulting in a doublet of doublets.

-

-

H-3: This proton on the pyrazole ring is typically a singlet and appears at a characteristic downfield position.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of deuterated solvent as described for ¹³C NMR.

-

Acquisition: On a 400 MHz or higher spectrometer, acquire a standard 1D ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[9]

-

Processing: Fourier transform the FID, phase the spectrum, and reference it to tetramethylsilane (TMS) at δ 0.00 ppm or the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a vibrational fingerprint of the compound.

Expected Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3100 (broad) | N-H Stretch | Indazole N-H |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1620 - 1450 | C=C and C=N Stretch | Aromatic/Heteroaromatic Ring |

| ~880 - 800 | C-H Out-of-plane Bend | Substituted Benzene Ring |

Expert Insight: The most diagnostic peak is the broad N-H stretching band around 3200 cm⁻¹. Its broadness is a result of intermolecular hydrogen bonding between indazole molecules in the solid state. The pattern of peaks in the fingerprint region (< 1000 cm⁻¹) can help confirm the 1,2,4-trisubstitution pattern on the benzene ring. While some vendors confirm the IR spectrum conforms to the structure, specific public data is sparse.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11]

-

Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Expected Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular formula is C₇H₅IN₂. The nominal mass is 244 g/mol . The high-resolution mass should be 243.94975 Da.[3] A key confirmation is obtaining this exact mass using an Orbitrap or Time-of-Flight (TOF) analyzer.

-

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so the M⁺ peak will not have a characteristic halogen pattern like chlorine or bromine.

-

Fragmentation: Under Electron Ionization (EI), common fragmentation pathways would include:

-

[M - I]⁺: Loss of the iodine radical (m/z = 244 - 127 = 117). This is often a prominent peak.

-

[M - HCN]⁺: Loss of hydrogen cyanide from the pyrazole ring (m/z = 244 - 27 = 217).

-

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode to detect the protonated molecule, [M+H]⁺, at m/z 245.

-

Detection: Acquire the spectrum across a suitable mass range (e.g., m/z 50-500).

Integrated Spectroscopic Analysis Workflow

Confirming the structure of this compound requires a synergistic approach where data from all techniques are integrated. The following workflow represents a best-practice model for structural elucidation.

Caption: A comprehensive workflow for spectroscopic characterization.

Conclusion

The structural characterization of this compound is a straightforward process when the correct spectroscopic tools are applied systematically. The ¹³C NMR spectrum provides an unambiguous fingerprint, with the upfield signal around 84 ppm serving as a definitive marker for the C-I bond. The ¹H NMR spectrum confirms the proton connectivity and substitution pattern on the aromatic ring. Mass spectrometry validates the elemental composition through accurate mass measurement, and IR spectroscopy confirms the presence of key functional groups. By integrating these datasets, researchers can proceed with confidence in using this versatile building block for the synthesis of novel and potentially therapeutic compounds.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H5IN2 | CID 21894739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound, 95% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. pubs.acs.org [pubs.acs.org]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 5-Iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Iodo-1H-indazole is a pivotal heterocyclic scaffold in medicinal chemistry and materials science. Its utility as a synthetic intermediate and its presence in pharmacologically active molecules underscore the importance of a detailed understanding of its three-dimensional structure.[1] This in-depth technical guide provides a comprehensive analysis of the single-crystal X-ray diffraction study of this compound, offering insights into its molecular geometry, intermolecular interactions, and the implications of its solid-state architecture. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics and functional materials incorporating the indazole moiety.

Introduction: The Significance of this compound

The indazole ring system is a "privileged scaffold" in drug discovery, appearing in a multitude of compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3] The introduction of an iodine atom at the 5-position of the indazole core, yielding this compound, provides a key functional handle for further synthetic transformations, such as cross-coupling reactions, to generate libraries of complex molecules.[1]

Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount for several reasons:

-

Structure-Activity Relationship (SAR) Studies: A definitive crystal structure provides the foundational data for computational modeling and SAR studies, enabling a rational approach to drug design.

-

Polymorphism and Bioavailability: The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its solubility, dissolution rate, and ultimately, its bioavailability.

-

Materials Science Applications: The intermolecular interactions observed in the crystal lattice can inform the design of novel materials with specific optical, electronic, or self-assembly properties.

This guide delves into the experimental determination and detailed analysis of the crystal structure of this compound, providing a granular view of its molecular and supramolecular features.

Experimental Methodology: From Synthesis to Structure Refinement

The journey from a powdered compound to a fully elucidated crystal structure is a multi-step process requiring precision and expertise. The following sections detail the typical workflow for the crystal structure analysis of this compound.

Synthesis and Crystallization of this compound

A common synthetic route to this compound involves the diazotization of 5-amino-1H-indazole followed by a Sandmeyer-type reaction with a source of iodide.

Protocol for the Synthesis of this compound:

-

Diazotization: 5-Amino-1H-indazole is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Iodination: The freshly prepared diazonium salt solution is added portion-wise to a solution of potassium iodide in water. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The crude product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with a sodium thiosulfate solution to remove any residual iodine, followed by a brine wash. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting solid can be further purified by recrystallization or column chromatography to yield pure this compound.

Crystallization for Single-Crystal X-ray Diffraction:

Obtaining high-quality single crystals is often the most challenging step. For this compound, slow evaporation of a solution in a suitable solvent system is a common technique.

-

Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is chosen. A common approach is to dissolve the compound in a good solvent and then add a poorer solvent (the anti-solvent) until the solution becomes slightly turbid.

-

Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent(s) over several days to weeks at a constant temperature. This slow process allows for the ordered growth of single crystals suitable for X-ray diffraction analysis.

The following diagram illustrates the overall experimental workflow:

Caption: Experimental workflow from synthesis to final crystal structure analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Detailed Protocol for SC-XRD Analysis:

-

Crystal Mounting: A suitable single crystal of this compound is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to higher quality diffraction data. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Reduction: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the individual reflections.

-

Structure Solution: The "phase problem" is a central challenge in crystallography. For small molecules like this compound, direct methods are typically employed to determine the initial phases of the structure factors, which allows for the calculation of an initial electron density map.

-

Structure Refinement: The initial atomic positions are refined against the experimental diffraction data using a least-squares method. This iterative process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Crystallographic Data and Structure of this compound

The crystal structure of this compound has been determined and the crystallographic data have been deposited in the Cambridge Structural Database (CSD) under the deposition number 1958363 .

Table 1: Crystallographic Data for this compound (CCDC 1958363)

| Parameter | Value |

| Chemical Formula | C₇H₅IN₂ |

| Formula Weight | 244.04 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 4.789(2) |

| c (Å) | 15.678(7) |

| α (°) | 90 |

| β (°) | 108.349(10) |

| γ (°) | 90 |

| Volume (ų) | 720.5(5) |

| Z | 4 |

| Temperature (K) | 100(2) |

| Radiation (Å) | MoKα (λ = 0.71073) |

| R-factor (R1) | 0.0285 |

| wR2 (all data) | 0.0658 |

Molecular and Crystal Structure Analysis

Molecular Structure

The asymmetric unit of this compound contains one molecule. The indazole ring system is essentially planar, as expected. The iodine atom is covalently bonded to the C5 atom of the benzene ring. The bond lengths and angles within the molecule are within the expected ranges for similar structures.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is primarily governed by a combination of hydrogen bonding and halogen bonding interactions.

-

Hydrogen Bonding: The most prominent intermolecular interaction is a classic N-H···N hydrogen bond. The hydrogen atom on the N1 nitrogen of the pyrazole ring acts as a hydrogen bond donor, while the N2 nitrogen of an adjacent molecule serves as the acceptor. This interaction links the molecules into infinite one-dimensional chains.

-

Halogen Bonding: In addition to hydrogen bonding, a significant C-I···π interaction is observed. The iodine atom of one molecule is positioned over the center of the benzene ring of a neighboring molecule. This type of interaction, known as halogen bonding, is a directional, non-covalent interaction that plays a crucial role in crystal engineering and molecular recognition. The presence of the electron-withdrawing indazole ring system enhances the electrophilic character of the iodine atom (the σ-hole), making it a more effective halogen bond donor.

The interplay of these hydrogen and halogen bonds results in a robust three-dimensional supramolecular architecture.

The following diagram illustrates the key intermolecular interactions in the crystal lattice of this compound:

Caption: Key intermolecular hydrogen and halogen bonding interactions in this compound.

Implications for Drug Development and Materials Science

The detailed crystal structure analysis of this compound provides several key takeaways for researchers:

-

Rational Drug Design: The established hydrogen and halogen bonding motifs can be exploited in the design of more potent and selective inhibitors. For instance, the N-H donor and N acceptor can be targeted to interact with the hinge region of a kinase, a common binding mode for indazole-based inhibitors. The iodine atom can be utilized to form halogen bonds with electron-rich pockets in a protein active site, thereby enhancing binding affinity and selectivity.

-

Crystal Engineering: The predictable nature of the N-H···N hydrogen bonding and the C-I···π halogen bonding makes this compound and its derivatives attractive building blocks for the construction of novel supramolecular assemblies with tailored properties. By modifying the substituents on the indazole ring, it is possible to tune the intermolecular interactions and control the resulting crystal packing, which can influence properties such as solubility, melting point, and morphology.

-

Polymorph Screening: The identification of a stable crystalline form is a critical aspect of drug development. The understanding of the intermolecular interactions in the determined crystal structure of this compound can guide polymorph screening studies to identify and characterize other potential crystalline forms with different physicochemical properties.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of this compound. Through single-crystal X-ray diffraction, the precise molecular geometry and the intricate network of intermolecular interactions, including N-H···N hydrogen bonds and C-I···π halogen bonds, have been elucidated. This fundamental structural information is invaluable for medicinal chemists and materials scientists, offering a solid foundation for the rational design of new drugs and functional materials based on the versatile this compound scaffold.

References

An In-depth Technical Guide to the Solubility of 5-Iodo-1H-indazole in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary: Understanding the Critical Role of Solubility

5-Iodo-1H-indazole is a pivotal heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous therapeutic agents, including kinase inhibitors for oncology.[1][2][3] Its synthetic utility and the ultimate bioavailability of the final active pharmaceutical ingredient (API) are fundamentally governed by its solubility characteristics. A comprehensive understanding of how this compound behaves in various organic solvents is not merely academic; it is a prerequisite for efficient reaction design, robust purification protocols, and successful formulation development.[4][5]

This guide provides an in-depth analysis of the solubility of this compound. Moving beyond a simple data table, we will explore the underlying physicochemical principles that dictate its solubility, provide a framework for predicting its behavior in different solvent classes, and detail a rigorous, field-proven experimental protocol for quantitative solubility determination. This document is designed to empower researchers to make informed decisions, streamline their workflows, and mitigate risks associated with poor solubility early in the drug development pipeline.[6][7]

Physicochemical Properties and Their Influence on Solubility

To predict and understand the solubility of this compound, we must first analyze its molecular structure and inherent properties. The fundamental principle of "like dissolves like" serves as our starting point, where solubility is favored when the intermolecular forces of the solute and solvent are similar.[8]

Key Molecular Features of this compound:

-

Indazole Core: The bicyclic aromatic structure consists of a benzene ring fused to a pyrazole ring.[9] This system is relatively polar and possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-type nitrogen). The ability to form hydrogen bonds is a crucial factor in its interaction with protic or other hydrogen-bonding solvents.[10][11]

-

Iodo Substituent: The iodine atom at the 5-position significantly increases the molecule's molar mass (244.03 g/mol ) and molecular size.[12][13] While iodine is electronegative, its large size makes it highly polarizable, contributing to van der Waals forces and potentially enhancing solubility in nonpolar, polarizable solvents.

-

Melting Point: this compound is a solid at room temperature, with a reported melting point around 151-156 °C.[12][14] A higher melting point generally correlates with stronger crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. This suggests that significant energy input from solvation is required.

-

Tautomerism: The indazole ring exists predominantly as the 1H-indazole tautomer, which is thermodynamically more stable.[15] However, interactions with certain solvents can stabilize the 2H-indazole form, potentially influencing solubility and reactivity.[11][16][17]

Predicted Solubility Profile

Based on the physicochemical properties, we can develop a qualitative prediction of solubility across common organic solvent classes. This serves as a rational basis for solvent selection in experimental settings.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), N-Methyl-2-pyrrolidone (NMP) | High to Very High | These solvents have high polarity indices and can act as hydrogen bond acceptors, effectively solvating both the N-H group and the polarizable aromatic system of the indazole.[18][19] Synthetic procedures frequently utilize DMF, indicating good solubility.[20][21] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These alcohols can both donate and accept hydrogen bonds, leading to favorable interactions. However, their own strong hydrogen-bonding networks (solvent-solvent interactions) must be disrupted, which may slightly lower solubility compared to polar aprotic solvents. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl Ether | Low to Moderate | Ethers are polar enough to offer some dipole-dipole interactions and can accept hydrogen bonds, but they lack the strong hydrogen-bonding capability of protic solvents or the high polarity of solvents like DMSO. THF and dioxane are expected to be better than diethyl ether due to their higher polarity.[18][22] |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents are of intermediate polarity.[23] While they cannot form hydrogen bonds, their polarizability and ability to engage in dipole-dipole interactions may allow for some dissolution. Studies on similar heterocyclic compounds show low solubility in DCM.[24][25] |

| Aromatic | Toluene, Benzene | Low | While the aromatic rings could engage in π-stacking interactions, the overall polarity mismatch with the indazole core is significant. These nonpolar solvents are poor at solvating the polar N-H group.[26] |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Very Low / Insoluble | The large disparity in polarity between the solute and these nonpolar solvents results in very weak solute-solvent interactions, which are insufficient to overcome the crystal lattice energy of the solid.[22] |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

While predictions are valuable, quantitative data must be generated experimentally. The Shake-Flask Method , as outlined in OECD Guideline 105, remains the gold standard for determining thermodynamic (equilibrium) solubility.[27][28][29][30][31] It is a robust and self-validating procedure.

Causality Behind Experimental Choices

-

Why Shake-Flask? This method ensures that the system reaches true thermodynamic equilibrium between the dissolved and undissolved solid, providing the most accurate and reproducible measure of solubility.[28][32] Kinetic solubility tests, while faster, often overestimate solubility and are less reliable for definitive characterization.[6][7]

-

Why Temperature Control? Solubility is temperature-dependent. A controlled temperature (e.g., 25 °C and/or 37 °C for biopharmaceutical relevance) is critical for data consistency and comparability.[28]

-

Why Purity Analysis? The presence of impurities can significantly alter measured solubility. Using a well-characterized, high-purity sample of this compound is essential for trustworthy results.

-

Why Equilibrium Confirmation? The system must be allowed sufficient time to reach equilibrium. This is validated by taking measurements at multiple time points (e.g., 24 and 48 hours) and confirming that the concentration in solution has plateaued.[33]

Step-by-Step Methodology

-

Preparation:

-

Ensure the this compound sample is of high purity (≥95%).

-

Select a range of organic solvents representing different classes (e.g., DMSO, Ethanol, THF, Toluene, Hexane).

-

Prepare a series of glass vials with screw caps and PTFE liners.

-

-

Execution:

-

Add an excess amount of solid this compound to each vial. "Excess" is critical; undissolved solid must be visible throughout the experiment to ensure saturation. A preliminary test can help estimate the required amount.[27][33]

-

Add a precise volume of the chosen solvent to each vial.

-

Seal the vials tightly and place them in an orbital shaker or on a stir plate within a temperature-controlled incubator (e.g., 25 °C).

-

Agitate the samples for an initial 24-hour period.

-

-

Sampling and Analysis:

-

After 24 hours, cease agitation and allow the vials to stand undisturbed for at least 1-2 hours for the excess solid to settle.

-

Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) to remove any microscopic solid particles.

-

Dilute the filtered sample with a suitable mobile phase for analysis.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known standards must be used for accurate quantification.

-

-

Validation of Equilibrium:

-

Return the vials to the shaker and continue agitation for another 24 hours (48 hours total).

-

Repeat the sampling and analysis procedure (Step 3).

-

Compare the concentration measured at 24 hours with the concentration at 48 hours. If the values are within a narrow margin (e.g., ±5%), equilibrium has been reached. If not, continue the experiment for another 24 hours.

-

Visualization of Key Workflows and Concepts

Diagrams provide a clear, at-a-glance understanding of complex processes and relationships.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Caption: Key factors influencing the solubility of this compound.

Conclusion: From Data to Application

This guide establishes a robust framework for understanding and quantifying the solubility of this compound. By combining theoretical predictions with rigorous experimental validation, researchers can confidently select appropriate solvent systems for synthesis, purification, and formulation. The provided protocol for the shake-flask method serves as a self-validating system, ensuring the generation of high-quality, reliable data. This foundational knowledge is indispensable for accelerating drug discovery projects and ensuring the development of safe and effective medicines.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Predicting Solubility | Rowan [rowansci.com]

- 5. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Indazole - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. cris.bgu.ac.il [cris.bgu.ac.il]

- 12. chembk.com [chembk.com]

- 13. This compound | C7H5IN2 | CID 21894739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound, 95% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 15. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Item - 2HâIndazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - figshare - Figshare [figshare.com]

- 18. Polarity Index [macro.lsu.edu]

- 19. organometallics.it [organometallics.it]

- 20. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. www1.chem.umn.edu [www1.chem.umn.edu]

- 23. research.cbc.osu.edu [research.cbc.osu.edu]

- 24. researchgate.net [researchgate.net]

- 25. BJOC - Synthesis and reactivity of azole-based iodazinium salts [beilstein-journals.org]

- 26. Reagents & Solvents [chem.rochester.edu]

- 27. oecd.org [oecd.org]

- 28. researchgate.net [researchgate.net]

- 29. OECD 105 - Phytosafe [phytosafe.com]

- 30. oecd.org [oecd.org]

- 31. filab.fr [filab.fr]

- 32. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 33. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Physical Properties of 5-Iodo-1H-indazole for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of 5-Iodo-1H-indazole in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," forming the core of numerous clinically significant therapeutic agents.[1] Among its many derivatives, this compound stands out as a pivotal intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors.[2][3] Its strategic importance lies in the versatile reactivity of the iodo-substituent, which provides a chemical handle for constructing more complex molecular architectures through cross-coupling reactions.[2]

For researchers and drug development professionals, a thorough understanding of the physical properties of such a key intermediate is not merely academic; it is a fundamental prerequisite for efficient process development, quality control, and successful formulation. The melting and boiling points of this compound dictate its purity, stability, and handling characteristics, which in turn influence reaction kinetics, purification strategies, and ultimately, the quality of the final active pharmaceutical ingredient (API).[4] This guide provides an in-depth analysis of the melting and boiling points of this compound, grounded in both theoretical principles and practical laboratory considerations.

Physicochemical Profile of this compound

The physical characteristics of this compound are summarized in the table below. These values are critical for a range of applications, from reaction setup to the design of purification protocols.

| Property | Value | Source(s) |

| Melting Point | 151-156 °C | [5] |

| (some sources report up to 163 °C) | ||

| Boiling Point | 358.2 ± 15.0 °C (Predicted) | |

| Molecular Formula | C₇H₅IN₂ | [6] |

| Molar Mass | 244.03 g/mol | [6] |

The Significance of Melting and Boiling Points in a Pharmaceutical Context

The seemingly simple metrics of melting and boiling points carry profound implications throughout the drug development pipeline. For an intermediate like this compound, these values are critical checkpoints and determinants of process viability.

-

Purity Assessment: A sharp and defined melting point range is a primary indicator of high purity for a crystalline solid.[7] A broad melting range, conversely, suggests the presence of impurities, which can have detrimental effects on subsequent synthetic steps and the safety profile of the final drug product.[4]

-

Reaction Condition Optimization: The boiling point of an intermediate influences the selection of reaction solvents and the maximum temperature at which a reaction can be conducted without significant loss of material. In the case of this compound, its high predicted boiling point suggests it is a thermally stable solid, allowing for a wider range of reaction conditions.

-

Purification Strategy: Knowledge of the melting and boiling points is essential for designing effective purification methods. For instance, distillation, a technique reliant on differences in boiling points, is a common method for purifying liquid intermediates.[8] For a solid like this compound, recrystallization is a more common and highly effective purification technique, where its solubility at different temperatures is a key parameter.

-

Influence on API Properties: The physical properties of an intermediate can have a cascading effect on the final API. For instance, the crystalline form and purity of this compound will influence the crystalline form of the subsequent product, which can, in turn, affect the API's solubility and bioavailability.[9]

Experimental Determination of Physical Properties

Accurate determination of the melting and boiling points of this compound is crucial for its reliable use in research and development. The following section details the standard experimental protocols, offering insights into the causality behind each step.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range.

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Rationale: A finely powdered sample ensures uniform heat distribution, and a small sample size allows for a more accurate determination of the melting range.

-

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the heating rate is set.

-

Initial Rapid Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (around 130-135 °C for this compound).

-

Rationale: This initial rapid heating saves time.

-

-

Slow Heating and Observation: The heating rate is then reduced to 1-2 °C per minute. The sample is observed closely through the magnifying lens.

-

Rationale: A slow heating rate ensures that the temperature of the heating block and the sample are in thermal equilibrium, allowing for an accurate reading.

-

-

Recording the Melting Range: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has melted into a clear liquid. The melting point is reported as the range T₁ - T₂.

-

Rationale: Reporting a range accounts for the time it takes for the entire sample to melt and provides an indication of purity.

-

Diagram: Workflow for Melting Point Determination

Caption: A flowchart illustrating the key stages in determining the melting point of a solid organic compound.

Boiling Point Determination: Considerations for High-Boiling Point Compounds

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For this compound, the predicted boiling point is very high (358.2 ± 15.0 °C), which presents practical challenges for experimental determination.

-

Thermal Decomposition: Many complex organic molecules, especially those with functional groups like nitro or iodo groups on an aromatic ring, may decompose at temperatures below their boiling point. It is highly probable that this compound would undergo thermal decomposition before reaching its predicted boiling point at atmospheric pressure. Therefore, experimental determination of the boiling point at atmospheric pressure is not recommended.

-

Vacuum Distillation: To determine the boiling point of a high-boiling, thermally sensitive compound, the measurement must be performed under reduced pressure (vacuum). Lowering the pressure reduces the temperature at which the liquid boils. The experimentally determined boiling point at a specific pressure can then be extrapolated to atmospheric pressure using a nomograph, although this still carries a degree of uncertainty.

-

Thermogravimetric Analysis (TGA): A more practical approach to understanding the thermal stability of this compound is through Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature. A TGA thermogram would reveal the temperature at which the compound begins to lose mass, indicating the onset of decomposition. This information is often more valuable for a high-melting solid intermediate than its boiling point.[7]

While not recommended for this compound due to its solid state at room temperature and likely decomposition, the principles of micro boiling point determination are important for understanding the physical chemistry.

-

Sample Preparation: A small amount of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube) connected to a vacuum source.

-

Heating under Vacuum: The apparatus is evacuated to a specific pressure, and the heating bath is gently heated.

-

Observation: As the liquid heats, trapped air in the capillary tube expands and escapes as a stream of bubbles. The heat is then removed.

-

Recording the Boiling Point: The temperature at which the liquid is drawn back into the capillary tube is the boiling point at that specific pressure.

Diagram: Logic for Assessing High-Temperature Behavior

Caption: A decision-making diagram for determining the appropriate method to assess the high-temperature behavior of a thermally sensitive compound.

Conclusion: Integrating Physical Properties into the Drug Development Workflow

The melting and predicted boiling points of this compound are more than just physical constants; they are critical data points that inform and guide the entire synthetic and development process. A precise melting point serves as a reliable indicator of purity, a crucial parameter for any pharmaceutical intermediate. The high predicted boiling point, while likely precluding experimental determination at atmospheric pressure, underscores the compound's solid-state nature at typical reaction temperatures and highlights the importance of assessing its thermal stability via techniques like TGA.

For the researcher, scientist, or drug development professional, a deep understanding of these properties and their experimental determination is essential for mitigating risks, ensuring reproducibility, and ultimately, accelerating the journey from a key intermediate to a life-saving therapeutic.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Solvates and Polymorphs of Axitinib: Characterization and Phase Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound | C7H5IN2 | CID 21894739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. azom.com [azom.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis and Enduring Legacy of 5-Iodo-1H-indazole: A Technical Guide for Chemical Innovators

Abstract

This technical guide provides an in-depth exploration of 5-Iodo-1H-indazole, a halogenated heterocyclic compound that has emerged as a pivotal building block in modern medicinal chemistry. We will traverse the historical landscape of indazole synthesis, from its foundational discoveries in the 19th century to the development of specific and robust methods for the preparation of this compound. This guide will meticulously detail the prevalent synthetic methodologies, offering mechanistic insights and field-proven protocols. Furthermore, we will illuminate the strategic importance of this molecule by examining its application in the synthesis of targeted therapeutics, underscoring its role in the advancement of drug discovery. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and the practical knowledge required to effectively utilize this compound in their research endeavors.

Introduction: The Indazole Scaffold and the Significance of Halogenation

The indazole core, a bicyclic aromatic system comprising a fused benzene and pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1] First described by the pioneering chemist Emil Fischer in the 1880s, this heterocyclic motif is a bioisostere of indole and is present in a multitude of biologically active compounds.[1] The unique electronic properties and conformational rigidity of the indazole ring system allow for specific and high-affinity interactions with a variety of biological targets, leading to its incorporation into drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and potent anti-cancer agents.[2]

The strategic introduction of a halogen atom, particularly iodine, at the 5-position of the indazole ring dramatically enhances its synthetic utility. The carbon-iodine bond in this compound serves as a versatile synthetic handle, enabling a wide array of transition metal-catalyzed cross-coupling reactions. This allows for the facile and regioselective introduction of diverse molecular fragments, a critical capability in the iterative process of drug design and optimization. The iodine substituent not only facilitates the construction of complex molecular architectures but also influences the physicochemical properties of the parent molecule, potentially enhancing its metabolic stability and pharmacokinetic profile.

Discovery and Historical Context of Indazole Synthesis

The history of indazole chemistry is rooted in the foundational work of German chemist Emil Fischer, who first reported the synthesis of an indazole derivative in 1883.[1] Early methods for constructing the indazole core were often arduous and required harsh reaction conditions. Key historical synthetic strategies include:

-

The Fischer Indole Synthesis (adapted for Indazoles): While primarily known for indole synthesis, the underlying principles involving hydrazine precursors laid the groundwork for related heterocyclic constructions.

-

The Jacobson Indazole Synthesis: This method involves the cyclization of N-nitroso-o-alkylanilines.

-

Synthesis from Anthranilic Acid Derivatives: Diazotization of anthranilic acid followed by reduction and cyclization provided an early route to the indazole scaffold.

These classical methods, while historically significant, often suffered from limitations in substrate scope, regioselectivity, and overall efficiency. The evolution of synthetic organic chemistry has since led to the development of more sophisticated and milder methodologies for indazole synthesis, setting the stage for the preparation of specifically functionalized derivatives like this compound. While a definitive first synthesis of this compound is not readily found in seminal literature, its preparation follows from the well-established Sandmeyer-type reaction, a cornerstone of aromatic chemistry.

Synthetic Methodologies for this compound

The most prevalent and reliable method for the laboratory and industrial-scale synthesis of this compound is the diazotization of 5-amino-1H-indazole followed by an in-situ reaction with a source of iodide, typically potassium iodide. This reaction is a variation of the well-known Sandmeyer reaction.

Mechanism of the Diazotization-Iodination Reaction

The synthesis proceeds through a two-stage mechanism:

-

Diazotization: 5-Amino-1H-indazole is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). The primary amino group is converted into a highly reactive diazonium salt. The low temperature is critical to prevent the premature decomposition of the diazonium intermediate.

-

Iodination: The in-situ generated diazonium salt is then treated with a solution of potassium iodide. The iodide ion acts as a nucleophile, displacing the dinitrogen gas (N₂) from the aromatic ring to form the stable carbon-iodine bond at the 5-position.

The following diagram illustrates the workflow of this synthetic transformation:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.[3]

Materials:

-

5-Amino-1H-indazole

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Potassium Iodide (KI)

-

Ethyl Acetate

-

10% w/v Sodium Thiosulfate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Water

-

Ice

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a reaction vessel, suspend 5-amino-1H-indazole in water and cool the mixture to 0 °C using an ice bath.

-

Slowly add concentrated hydrochloric acid while maintaining the temperature at 0 °C.

-

In a separate beaker, prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution dropwise to the suspension of 5-amino-1H-indazole hydrochloride, ensuring the temperature does not rise above 5 °C.

-

Stir the resulting mixture at 0 °C for an additional 30 minutes.

-

-

Iodination Reaction:

-

In a separate, larger vessel, prepare a solution of potassium iodide in water and cool it to 0 °C.

-

Slowly add the previously prepared diazonium salt solution to the potassium iodide solution. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

-

Work-up and Purification:

-

Extract the reaction mixture with ethyl acetate.

-

Combine the organic extracts and wash sequentially with 10% w/v sodium thiosulfate solution (to remove any residual iodine) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

-

Physicochemical and Spectroscopic Properties

Accurate characterization of this compound is crucial for its use in synthesis and for regulatory purposes. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅IN₂ | [4] |

| Molecular Weight | 244.03 g/mol | [4] |

| Appearance | Yellow to brown crystalline powder | [5] |

| Melting Point | 151-156 °C | [5][6] |

| Boiling Point (Predicted) | 358.2 ± 15.0 °C | [6] |

| Density (Predicted) | 2.082 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 12.87 ± 0.40 | [7] |

| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | Inferred from general properties |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 12.74 (br, 1H), 8.30 (s, 1H), 7.92-7.91 (m, 2H), 7.53-7.48 (m, 4H), 6.70 (d, J = 8.3 Hz, 1H) | [8] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 139.0, 135.4, 133.4, 129.9, 125.6, 111.7, 84.4 | [3] |

| Infrared (IR) Spectrum | Conforms to structure | [5] |

| Mass Spectrometry (MS) | [M+H]⁺ calculated for C₇H₆IN₂: 244.96, found. | [4] |

Applications in Drug Development: A Key Intermediate for Targeted Therapies

The synthetic versatility of this compound has positioned it as a valuable intermediate in the synthesis of several clinically important drugs, particularly in the realm of oncology. The ability to perform cross-coupling reactions at the 5-position is a key strategic advantage in the construction of complex drug molecules.

Role in the Synthesis of Entrectinib

Entrectinib (Rozlytrek®) is a potent, orally available inhibitor of tropomyosin receptor kinases (TRK A, B, and C), ROS1, and anaplastic lymphoma kinase (ALK).[9] It is approved for the treatment of NTRK gene fusion-positive solid tumors and ROS1-positive non-small cell lung cancer.[9] The synthesis of Entrectinib relies on a key intermediate derived from this compound. While not a direct precursor, a functionalized 5-substituted indazole is a critical component. A plausible synthetic disconnection highlights the importance of the C5-functionalized indazole core.

The general synthetic strategy involves the coupling of a functionalized 5-benzyl-1H-indazol-3-amine with a substituted benzoic acid derivative. The 5-benzyl group is typically introduced via a cross-coupling reaction, for which this compound is an ideal starting material.

The following diagram illustrates a conceptual workflow for the synthesis of Entrectinib, highlighting the role of a 5-substituted indazole intermediate.

Caption: Conceptual synthetic workflow for Entrectinib.

Conclusion and Future Outlook

This compound represents a confluence of historical synthetic knowledge and modern drug discovery needs. Its preparation, rooted in classical diazonium chemistry, provides a reliable and scalable route to a highly versatile synthetic intermediate. The strategic placement of the iodine atom unlocks a vast chemical space for the development of complex and potent therapeutic agents, as exemplified by its role in the synthesis of targeted cancer therapies like Entrectinib.

As the demand for novel, highly specific, and potent therapeutics continues to grow, the importance of key building blocks like this compound will only increase. Future research will likely focus on the development of even more efficient and sustainable synthetic routes to this and other functionalized indazoles. Furthermore, the continued exploration of the chemical space accessible from this compound through innovative cross-coupling methodologies will undoubtedly lead to the discovery of the next generation of life-saving medicines. This guide serves as a testament to the enduring power of fundamental organic chemistry in addressing the most pressing challenges in human health.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C7H5IN2 | CID 21894739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 435710010 [thermofisher.com]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. rsc.org [rsc.org]

- 9. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of 5-Iodo-1H-indazole

Introduction: The Critical Role of 5-Iodo-1H-indazole in Research and Development

This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1] Its indazole core is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors for cancer therapy.[2][3] The iodo-substituent at the 5-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to build molecular complexity. This makes it an invaluable intermediate for synthesizing novel therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.[4][5]

However, the utility of this powerful intermediate is intrinsically linked to its chemical integrity. Degradation not only reduces the effective concentration of the starting material but can also introduce impurities that may lead to unpredictable reaction outcomes, complicate purification processes, and generate misleading biological data. This guide provides a detailed examination of the stability profile of this compound, offering field-proven protocols and scientifically-grounded recommendations for its optimal storage and handling to ensure its viability in research and manufacturing settings.

Physicochemical Profile

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling. The key properties are summarized below.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 55919-82-9 | [1][6][7] |

| Molecular Formula | C₇H₅IN₂ | [1][6] |

| Molecular Weight | ~244.03 g/mol | [1][6] |

| Appearance | Crystalline Powder | [1][8] |

| Color | Yellow to brown to purple | [1][8] |

| Melting Point | 151°C to 156°C | [1][8] |

| Purity (Typical) | ≥95% (HPLC) |[4] |

The observed color variation from yellow to purple is a critical indicator. While a pale yellow color is typical for a high-purity batch, a darker brown or purple hue often suggests the presence of impurities or degradation products, most notably elemental iodine formed through decomposition.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to light, temperature, and atmospheric oxygen. The carbon-iodine (C-I) bond on the aromatic ring is the most labile part of the molecule.

-